![molecular formula C21H23N3O6 B2637110 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,5-dimethoxyphenyl)urea CAS No. 955258-42-1](/img/structure/B2637110.png)
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,5-dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,5-dimethoxyphenyl)urea is a complex organic compound that finds its relevance in various fields such as medicinal chemistry, biology, and industrial applications. This compound showcases unique structural features with a benzo[d][1,3]dioxol group, a pyrrolidinone, and a dimethoxyphenyl moiety, which contribute to its distinct properties and reactivities.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,5-dimethoxyphenyl)urea typically involves multi-step synthesis, starting from commercially available starting materials. The initial steps may involve the synthesis of intermediates like pyrrolidin-3-one derivatives and the benzo[d][1,3]dioxol group introduction, followed by urea formation via condensation reactions under controlled conditions.
Industrial Production Methods: : For large-scale production, optimizing reaction conditions such as temperature, solvent choice, and catalysts is crucial. Industrial methods may utilize flow chemistry techniques to enhance reaction efficiency and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes: : This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly reactive at the ureido and pyrrolidinone moieties.
Common Reagents and Conditions Used in These Reactions: : Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve mild to moderate temperatures, and solvents such as methanol, ethanol, or dichloromethane.
Major Products Formed from These Reactions: : The products depend on the specific reaction pathway, but can include modified ureas, pyrrolidinone derivatives, and substituted benzo[d][1,3]dioxol compounds.
Scientific Research Applications
This compound is of great interest in scientific research due to its versatile biological and chemical properties. In chemistry , it serves as a scaffold for developing new molecules with potential pharmacological activities. In biology , it is investigated for its potential interactions with biological macromolecules. In medicine , preliminary studies may explore its potential as a therapeutic agent for various conditions, although detailed clinical studies are required. Industrial applications might involve its use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. Its mechanism of action often involves binding to enzyme active sites or receptor molecules, altering their function and, consequently, the biochemical pathways they regulate. These interactions can be mapped using molecular docking studies and biological assays to understand the pathways involved.
Comparison with Similar Compounds
When compared to other compounds with similar functional groups, such as those containing benzo[d][1,3]dioxol or pyrrolidinone, 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,5-dimethoxyphenyl)urea stands out due to its combined structural features. Similar compounds include pyrrolidinone derivatives like 1-(2-pyrrolidin-1-yl)propan-2-one and benzo[d][1,3]dioxole-5-carboxylic acid, each exhibiting unique reactivities and applications in their respective domains.
Feel free to dive deeper into any specific section or explore additional aspects of this intriguing compound!
Properties
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(3,5-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6/c1-27-16-6-14(7-17(9-16)28-2)23-21(26)22-10-13-5-20(25)24(11-13)15-3-4-18-19(8-15)30-12-29-18/h3-4,6-9,13H,5,10-12H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJOWNKKRHENJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide](/img/structure/B2637027.png)
![3,6-dimethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2637029.png)
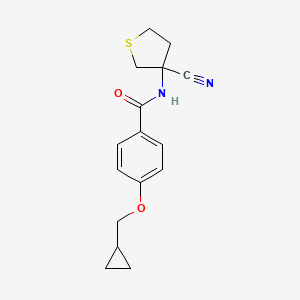
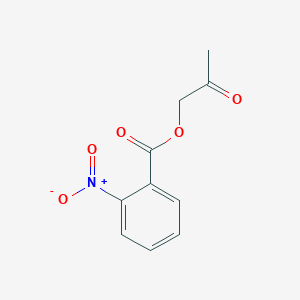

![Benzo[d]thiazol-2-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2637036.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2637037.png)

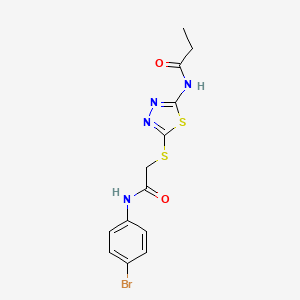
![N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2637040.png)
![N-(1,3-thiazol-2-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2637041.png)
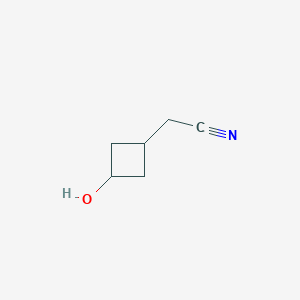
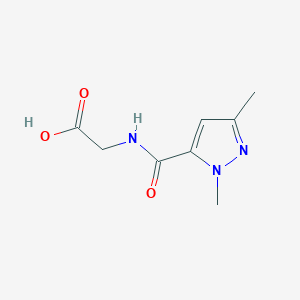
![9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2637049.png)
